molecular formula C17H22N2O5 B5046535 ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate

ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate

Cat. No.: B5046535
M. Wt: 334.4 g/mol
InChI Key: GEFPKERZXGITDK-UHFFFAOYSA-N
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Description

Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate is a complex organic compound that features a pyrrolidine ring, a propoxyphenyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate typically involves the formation of the pyrrolidine ring followed by the introduction of the propoxyphenyl group and the glycinate moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the propoxyphenyl group. The final step involves the esterification of the glycinate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate can be compared with other similar compounds, such as:

    Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate: This compound has a similar pyrrolidine ring but differs in the attached functional groups.

    2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound features a pyrrolidinyl ring with different substituents, leading to distinct properties and applications.

Properties

IUPAC Name

ethyl 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-3-9-24-13-7-5-12(6-8-13)19-15(20)10-14(17(19)22)18-11-16(21)23-4-2/h5-8,14,18H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFPKERZXGITDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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